2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyano group, a methoxy-substituted phenyl ring, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(trifluoromethyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-hydroxy-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide.
Reduction: 2-amino-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly valuable for enhancing the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide and its analogs are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability, facilitating the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
- 2-cyano-3-(4-methoxyphenyl)-N-[3-(methyl)phenyl]propanamide
- 2-cyano-3-(4-methoxyphenyl)-N-[3-(fluoromethyl)phenyl]propanamide
Uniqueness
Compared to similar compounds, 2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both the methoxy and trifluoromethyl groups. These functional groups confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential for specific interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-8,10,13H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABJGRYIBZFCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.